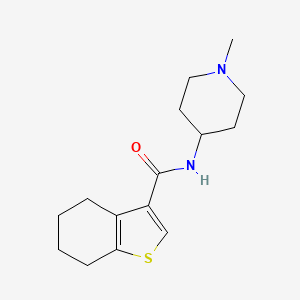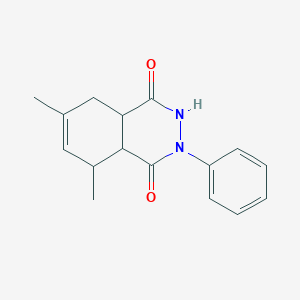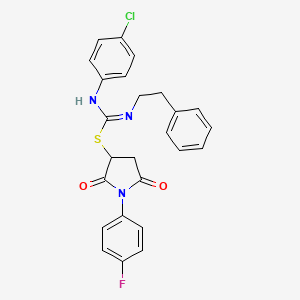amine oxalate](/img/structure/B4985821.png)
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a drug used as an antitussive agent. It belongs to the class of drugs known as antihistamines and has been used in the treatment of coughing associated with respiratory tract infections and bronchitis.
Mecanismo De Acción
Cloperastine exerts its antitussive effects by acting on the central nervous system. It is believed to inhibit the cough reflex by interacting with various neurotransmitter systems, including histamine, serotonin, and dopamine. Cloperastine has also been shown to have some antihistaminic and anticholinergic properties.
Biochemical and Physiological Effects
Cloperastine has been shown to reduce coughing by suppressing the activity of the cough reflex. It has also been shown to have some anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory tract infections and bronchitis. Cloperastine has been shown to have a good safety profile and is generally well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloperastine has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other antitussive agents. It has also been extensively studied, and its mechanism of action is well-understood. However, [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experimental settings. Additionally, its effects may be influenced by various factors, such as age, sex, and disease state.
Direcciones Futuras
There are several future directions for research on [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new formulations of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate that may improve its efficacy and safety profile. Another area of interest is the investigation of [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's potential as an anti-inflammatory agent. Additionally, further research is needed to better understand the factors that influence [3-(4-chloro-2-methylphenoxy)propyl](2-methoxyethyl)amine oxalate's effects and to identify potential drug interactions.
Métodos De Síntesis
Cloperastine is synthesized by reacting 3-(4-chloro-2-methylphenoxy)propylamine with 2-methoxyethylamine in the presence of a catalyst, followed by precipitation with oxalic acid to obtain the oxalate salt form.
Aplicaciones Científicas De Investigación
Cloperastine has been widely used in scientific research to investigate its antitussive properties. It has been shown to be effective in reducing coughing in animal models of respiratory tract infections and bronchitis. Cloperastine has also been used in combination with other drugs to investigate its potential synergistic effects.
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-8-3-6-15-7-9-16-2;3-1(4)2(5)6/h4-5,10,15H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUARQHBEBZZNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)

![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)